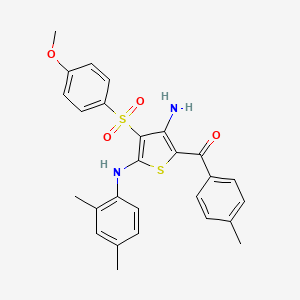
N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C27H26N2O4S2 and its molecular weight is 506.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a thiophene ring with various substituents, which contribute to its unique chemical properties. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C27H26N2O5S
- Molecular Weight : 482.64 g/mol
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing nucleophilic substitution and electrophilic aromatic substitution reactions.
- Introduction of Functional Groups : Employing coupling reactions to introduce various substituents.
- Optimization of Reaction Conditions : Adjusting temperature, solvent, and catalysts to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The functional groups on the thiophene ring enable it to form hydrogen bonds, ionic interactions, or covalent bonds with various proteins and enzymes. This modulation can affect several biological pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Signal Transduction Pathways : It can influence pathways that regulate cell growth and differentiation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tubulin Polymerization : Compounds with structural similarities have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Activation of the SMN2 Promoter : Some derivatives have been identified as activators of the SMN2 promoter, which is crucial for motor neuron survival in diseases like spinal muscular atrophy (SMA) .
Case Studies
-
Study on Antiproliferative Effects : A study demonstrated that related thiazole compounds exhibited potent antiproliferative activity against melanoma and prostate cancer cells, suggesting that modifications to the thiophene structure can enhance efficacy .
Compound IC50 (µM) Cancer Type Compound A 0.5 Melanoma Compound B 0.7 Prostate Cancer - Mechanism Elucidation : Preliminary studies indicated that certain derivatives exert their anticancer effects through inhibition of critical cellular pathways involved in proliferation and survival .
特性
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-16-5-8-19(9-6-16)24(30)25-23(28)26(35(31,32)21-12-10-20(33-4)11-13-21)27(34-25)29-22-14-7-17(2)15-18(22)3/h5-15,29H,28H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWYOPOYEDRJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














